Hex-1-enyl acetate
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Overview
Description
Hex-1-enyl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the condensation of hex-1-en-1-ol and acetic acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-enyl acetate can be synthesized through the esterification reaction between hex-1-en-1-ol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hex-1-en-1-ol+Acetic Acid→Hex-1-enyl Acetate+Water
Industrial Production Methods
In industrial settings, this compound is produced by reacting hex-1-en-1-ol with acetic anhydride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Hex-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form hex-1-en-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Hex-1-enal or hexanoic acid.
Reduction: Hex-1-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hex-1-enyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant-insect interactions, as it is a component of many plant volatiles.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mechanism of Action
The mechanism of action of hex-1-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Hex-1-enyl acetate can be compared with other similar compounds such as:
Hex-3-enyl acetate: Another ester with a similar fruity aroma but differing in the position of the double bond.
Hexyl acetate: Lacks the double bond, resulting in different chemical properties and reactivity.
Butyl acetate: A shorter chain ester with a different aroma profile.
This compound is unique due to its specific structure, which imparts distinct olfactory properties and reactivity compared to its analogs .
Properties
CAS No. |
32797-50-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(E)-hex-1-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ |
InChI Key |
YDZCHDQXPLJVBG-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/OC(=O)C |
Canonical SMILES |
CCCCC=COC(=O)C |
Origin of Product |
United States |
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